7-Deazaxanthine

Thymidine Phosphorylase Angiogenesis Enzyme Inhibition

Researchers validating TPase inhibitors or studying angiogenesis need a chemically validated positive control. 7-Deazaxanthine is the reference purine-derived TPase inhibitor with confirmed pharmacology. • IC₅₀ = 40 μM (thymidine phosphorylase) • Antiangiogenic in CAM assay • pKa ≈ 7.3 for triplex DNA applications at physiological pH. Supplied with ≥98% purity and full QA documentation for reliable experimental reproducibility.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 39929-79-8
Cat. No. B559698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deazaxanthine
CAS39929-79-8
Synonyms7-deazaxanthine
7-DX xanthine
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C6H5N3O2/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11)
InChIKeyHASUWNAFLUMMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Deazaxanthine Product Overview


7-Deazaxanthine (7DX) is a pyrrolo[2,3-d]pyrimidine-2,4-dione derivative—a synthetic purine analog wherein the N7 nitrogen of the canonical xanthine scaffold is replaced by a carbon atom [1]. This N7→C7 substitution fundamentally alters the heterocycle's electronic distribution, raising the pKa to approximately 7.3 and thereby conferring near-physiological ionization behavior distinct from the parent xanthine class [2]. 7DX was identified as the first purine derivative to exhibit pronounced inhibitory activity against thymidine phosphorylase (TPase, EC 2.4.2.4) and concurrently demonstrate marked antiangiogenic effects in vivo [3].

TPase inhibitor reference – first purine-derived inhibitor; essential for angiogenesis and PD-ECGF research
Oligonucleotide building block – elevated pKa (~7.3) enables stable purine–purine base pairs and triplex formation at physiological pH
Adenosine receptor negative control – low A1/A2a affinity supports scaffold profiling and assay specificity validation
Solid with high thermal stability – requires DMSO solubilization with warming; powder storage at -20 °C recommended

Why 7-Deazaxanthine Substitution Fails


The N7→C7 structural modification in 7-deazaxanthine is not a conservative substitution; it produces a fundamentally different pharmacological and biophysical profile that precludes interchangeable use with either xanthine or the regioisomeric 9-deazaxanthine scaffold. Head-to-head adenosine receptor binding studies demonstrate that 7-deazaxanthines are "considerably less potent" than both xanthines and 9-deazaxanthines at A1 and A2a receptor subtypes, eliminating them as viable alternatives for adenosine receptor-targeted investigations [1]. Conversely, 7-deazaxanthine uniquely inhibits thymidine phosphorylase (IC₅₀ = 40 μM)—an activity absent in the parent xanthine and regioisomeric 9-deazaxanthine scaffolds [2]. Furthermore, the pKa elevation to 7.3 enables 7-deazaxanthine-containing oligonucleotides to form stable triplex DNA structures at physiological pH, whereas the lower pKa of xanthine precludes such applications under identical conditions [3]. These orthogonal activity profiles mandate deliberate compound selection based on experimental objectives.

1
Xanthine or 9-deazaxanthine cannot replace TPase inhibition: 7-deazaxanthine uniquely inhibits thymidine phosphorylase; xanthine and 9-deazaxanthine lack this activity, potentially missing the target in angiogenesis models.
2
9-Deazaxanthine is not a substitute for oligonucleotide applications: only the 7-deaza scaffold raises pKa to ~7.3, enabling duplex/triplex stability at neutral pH; 9-deazaxanthine or xanthine cannot replicate this.
3
Using 7-deazaxanthine for adenosine receptor studies may produce false negatives: 7-deazaxanthines are considerably less potent than xanthines and 9-deazaxanthines at A1 and A2a receptors.

7-Deazaxanthine Comparative Evidence


Thymidine Phosphorylase Inhibitor Comparison

7-Deazaxanthine inhibits E. coli thymidine phosphorylase (TPase) with an IC₅₀ of 40 μM in the presence of 100 μM of the natural substrate thymidine (dThd) [1]. This represents the first purine derivative identified as a TPase inhibitor; prior TPase inhibitors were restricted to pyrimidine-based scaffolds such as 6-amino-5-bromouracil (6A5BU) [1]. The mechanism of inhibition for 7DX has been characterized as non-competitive with respect to phosphate but competitive or mixed with respect to thymine as the natural substrate [2]. In standard TPase inhibition assays employing 7-deazaxanthine as a positive control, reported IC₅₀ values range from 16.8 ± 2.20 μM to 40 μM depending on substrate concentration and enzyme source (E. coli vs. human) [3].

TPase Inhibition
cross-study comparable
IC₅₀ = 40 µM (E. coli, 100 µM dThd)
First purine-derived TPase inhibitor; non-competitive vs. phosphate
IC₅₀ ranges from 16.8 µM to 40 µM depending on substrate and enzyme source
Thymidine Phosphorylase Angiogenesis Enzyme Inhibition Anticancer Research

Adenosine Receptor Binding Affinity Comparison

A systematic structure-activity relationship (SAR) study evaluated 22 9-deazaxanthines and three 7-deazaxanthines in A1 and A2a adenosine receptor binding assays using rat brain cortical membranes (A1) and striatal membranes (A2a) [1]. 9-Deazaxanthines were generally at least 2-3-fold more potent than xanthines at A1 receptors, thereby exhibiting higher A1 selectivity compared to the xanthine scaffold [1]. In contrast, 7-deazaxanthines were "considerably less potent compared to xanthines and to 9-deazaxanthines at both receptor subtypes" [1]. Specific Ki values for individual 7-deazaxanthine derivatives were not tabulated due to their low affinity, whereas the most potent 9-deazaxanthine analog (19e) achieved a Ki of 26 nM at A1 receptors [1].

Adenosine Receptor Affinity
head-to-head comparison
7-deazaxanthine considerably less potent than xanthines and 9-deazaxanthines at A1/A2a
Not suitable for adenosine receptor studies; 9-deazaxanthine preferred for A1 antagonist research
Rat brain membrane radioligand displacement assays; 9-deazaxanthine Ki = 26 nM at A1
Adenosine Receptors A1 Antagonists A2a Antagonists Neurological Research

DNA Duplex Stability Comparison

The replacement of the N7 nitrogen in xanthine with a carbon atom (yielding 7-deazaxanthine) raises the pKa from below physiological pH to approximately 7.3 [1]. At neutral pH, both 7-deazaxanthine and xanthine nucleosides exist in anionic forms, rendering duplex stability pKa-dependent [1]. Comparative DNA melting experiments demonstrated that oligonucleotide duplexes containing 7-deazapurine-2,6-diamine opposite 7-deazaxanthine exhibited significantly higher thermal stability (Tm) than those containing the canonical xanthine base paired with the same complementary strand [1]. Additionally, 7-deazaxanthine located opposite 2-aminoadenine residues resulted in higher duplex stability compared to either xanthine or 8-aza-7-deazaxanthine in Watson-Crick DNA tracts [2].

DNA Duplex Stability
direct comparison
7-deazaxanthine > xanthine in thermal stability when paired with 7-deazapurine-2,6-diamine
Higher duplex stability at neutral pH due to elevated pKa
12-mer Watson-Crick tracts; UV melting analysis
Expanded Genetic Code DNA Base Pairing Oligonucleotide Therapeutics Biophysical Chemistry

Triplex-Forming Oligonucleotide Comparison

A patent specifically claims that oligomers containing 7-deazaxanthine bases possess enhanced ability to form triplexes compared to oligomers containing only conventional bases [1]. The elevated pKa of 7-deazaxanthine (≈7.3) enables the formation of stable triple-helical structures with target DNA duplexes at physiological pH, whereas standard purine bases require non-physiological pH conditions for stable triplex formation [1]. The claimed oligomers incorporating 2'-deoxy-7-deazaxanthosine and 2'-deoxy-7-deazaguanosine are capable of coupling into the major groove of target DNA duplexes containing HER-2 and HIV sequences under physiologically relevant conditions [1].

Triplex Formation
class-level inference
Claimed enhanced triplex-forming ability of 7-deazaxanthine-containing oligomers at physiological pH
May support triplex-forming oligonucleotide research; specific binding data not reported
Patent-based claim; target sequences HER-2, HIV
Triplex DNA Antigene Technology Oligonucleotide Therapeutics Gene Targeting

Physicochemical and Storage Specifications

7-Deazaxanthine is a solid at 20°C with a melting point exceeding 350°C, indicating high thermal stability in powder form . The compound exhibits a computed XLogP3-AA value of -0.4, reflecting moderate hydrophilicity consistent with its purine-derived scaffold [1]. Solubility data indicate 7-deazaxanthine can be dissolved in DMSO at concentrations up to 12.5 mg/mL with ultrasonication, warming, or heating to 60°C [2]. Powder stability is documented as 3 years at -20°C and 2 years at 4°C; solutions in DMSO or DMF may be stored at -20°C for up to 3 months [2]. No clinical development has been reported for this compound [2].

Storage & Solubility
supporting evidence
Powder: -20 °C, 3 yr stability; DMSO solubility 12.5 mg/mL with warming
Long-term -20 °C storage recommended; warming required for dissolution
Melting point >350 °C; XLogP3 = -0.4
Compound Handling Solubility Stability Laboratory Procurement

7-Deazaxanthine Application Scenarios


TPase Inhibition & Antiangiogenic Drug Discovery

7-Deazaxanthine serves as the reference purine-derived TPase inhibitor for in vitro enzyme inhibition assays, with established IC₅₀ values ranging from 16.8 μM to 40 μM depending on substrate concentration and enzyme source [1][2]. Researchers validating novel TPase inhibitors, investigating the role of TPase in angiogenesis, or studying platelet-derived endothelial cell growth factor (PD-ECGF) biology should procure 7-deazaxanthine as the appropriate positive control. The compound's demonstrated antiangiogenic activity in the chicken chorioallantoic membrane (CAM) assay further supports its use in ex vivo and in vivo angiogenesis models [3].

Expanded Genetic Alphabet & Purine-Purine Base Pairs

Investigators designing non-canonical base pairing systems for synthetic biology applications require 7-deazaxanthine phosphoramidites due to the scaffold's elevated pKa (≈7.3) and the significantly higher duplex stability observed when 7-deazaxanthine pairs with 7-deazapurine-2,6-diamine compared to canonical xanthine base pairs [4]. This differential stability is critical for constructing functional purine-purine helices at physiological pH. The compound's clickable alkynyl side chain derivatives further enable bioconjugation and functionalization strategies for nucleic acid nanotechnology applications [4].

Triplex-Forming Oligonucleotides for Antigene Therapy

Researchers developing oligonucleotide-based therapeutics targeting disease-associated genes should procure 2'-deoxy-7-deazaxanthosine for incorporation into triplex-forming oligonucleotides (TFOs). The enhanced triplex-forming capability of 7-deazaxanthine-containing oligomers at physiological pH enables stable major groove binding to target DNA duplexes, a property not achievable with standard nucleobases under identical pH conditions [5]. This application is particularly relevant for antigene strategies targeting HER-2, HIV, and other therapeutically significant genomic sequences [5].

Adenosine Receptor Negative Control & Scaffold Profiling

Although 7-deazaxanthine exhibits poor adenosine receptor binding affinity, this property is uniquely valuable as a negative control in adenosine receptor antagonist screening campaigns. Head-to-head SAR data demonstrating that 7-deazaxanthines are 'considerably less potent' than both xanthines and 9-deazaxanthines at A1 and A2a receptors [6] enables researchers to use 7-deazaxanthine to confirm assay specificity and to validate structure-activity relationships when comparing 9-deazaxanthine-based lead compounds. Procurement of all three scaffolds (xanthine, 7-deazaxanthine, 9-deazaxanthine) is recommended for comprehensive adenosine receptor SAR studies.

Application
Selection Property
Validation Focus
TPase inhibition and angiogenesis research
Purine-derived TPase inhibitor reference
Enzyme inhibition assay validation
Expanded genetic alphabet construction
Elevated pKa (~7.3) for neutral pH pairing
Duplex thermal stability assessment
Triplex-forming oligonucleotide research
Physiological pH triplex formation capability
Target sequence binding affinity
Adenosine receptor profiling studies
Low A1/A2a affinity scaffold
Assay specificity and SAR validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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